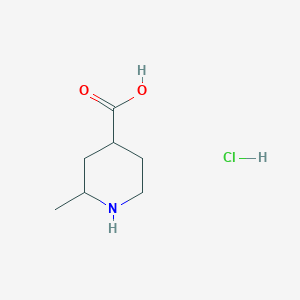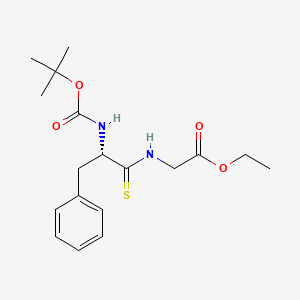![molecular formula C21H21N3O3 B2930549 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 851095-83-5](/img/structure/B2930549.png)
3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a phenoxy group, a tetrahydronaphthalen-2-yl group, and an oxadiazol-2-yl group. These groups are common in many organic compounds and can contribute to various chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The tetrahydronaphthalen-2-yl group, for example, is a type of fused ring system, which could add to the structural complexity .Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
Research on similar compounds has led to the development of various agents with potential therapeutic applications. Compounds structurally related to 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide have been synthesized and evaluated for their biological activities. For example, derivatives of 1,3,4-oxadiazole have been synthesized and investigated for their cytotoxic effects on various cancer cell lines, showcasing their potential as anticancer agents (Altıntop et al., 2018). Additionally, compounds with a similar structural motif have demonstrated binding to biological targets such as epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2), indicating their potential for toxicity assessment, tumor inhibition, and as analgesic and anti-inflammatory agents (Faheem, 2018).
Anticancer and Antitumor Applications
The structural scaffold of 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has been explored for its anticancer and antitumor applications. Various studies have synthesized and tested derivatives for their effects on cancer cell lines, showing significant cytotoxic activity and potential for apoptosis induction. For instance, a series of oxadiazole-based compounds demonstrated potent anticancer activities against lung adenocarcinoma and glioma cell lines, with specific compounds causing mitochondrial membrane depolarization and caspase-3 activation, indicative of apoptosis (Altıntop et al., 2018). These findings highlight the therapeutic potential of such compounds in oncology.
Antibacterial and Antifungal Properties
Compounds bearing the 1,3,4-oxadiazole ring, related to 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide, have also been evaluated for their antibacterial and antifungal properties. Research indicates that these compounds can exhibit significant antimicrobial activity, making them candidates for the development of new antibacterial and antifungal agents. For instance, certain derivatives have shown promising activity against a range of microbial strains, suggesting their utility in addressing drug-resistant infections (Voskienė et al., 2012).
Analgesic Activity
Additionally, the analgesic potential of compounds related to 3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has been explored. Research in this area has led to the identification of derivatives that exhibit promising analgesic activity, suggesting their potential application in pain management (Turan-Zitouni et al., 1999). These findings open avenues for further research and development of new analgesic drugs.
Propiedades
IUPAC Name |
3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(12-13-26-18-8-2-1-3-9-18)22-21-24-23-20(27-21)17-11-10-15-6-4-5-7-16(15)14-17/h1-3,8-11,14H,4-7,12-13H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYKXYNHCCBUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

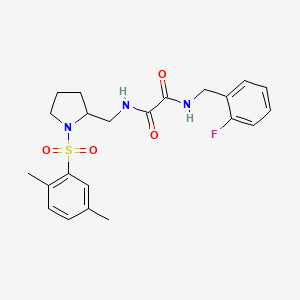

![4-[({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)methyl]-N-methylbenzamide](/img/structure/B2930470.png)
![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)
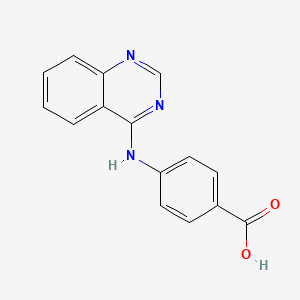
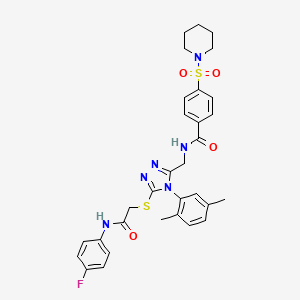
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B2930477.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2930481.png)
![(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2930482.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine](/img/structure/B2930483.png)
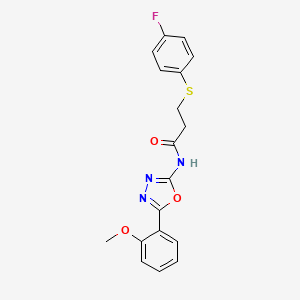
![1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2930485.png)
